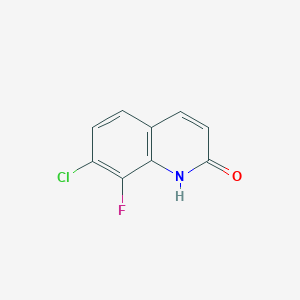

7-chloro-8-fluoroquinolin-2(1H)-one

説明

特性

分子式 |

C9H5ClFNO |

|---|---|

分子量 |

197.59 g/mol |

IUPAC名 |

7-chloro-8-fluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13) |

InChIキー |

OVKIAHGTZOXXQB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl |

製品の起源 |

United States |

準備方法

Synthesis via Quinoline N-oxide Intermediate and Visible Light Photocatalysis

A recent method involves the oxidation of substituted quinolines to their N-oxides using m-chloroperbenzoic acid in dichloromethane at room temperature for approximately 10 hours. The N-oxide intermediate is then subjected to visible light-mediated photocatalytic conditions to yield the quinolin-2(1H)-one derivative.

Procedure Summary:

- Step 1: Quinoline substrate (5 mmol) is reacted with m-chloroperbenzoic acid (7.5 mmol) in CH2Cl2 for 10 hours at room temperature to form quinoline N-oxide.

- Step 2: The N-oxide (0.4 mmol) is irradiated under blue LED light (40 W) in DMSO with a photocatalyst (1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride, 0.002 mmol) for 8 hours at room temperature.

- Step 3: The reaction mixture is concentrated and purified by silica gel chromatography using a gradient of ethyl acetate and petroleum ether.

This method has been successfully applied to prepare 7-chloro-8-fluoroquinolin-2(1H)-one by starting from appropriately substituted quinoline precursors bearing chloro and fluoro substituents at the 7 and 8 positions, respectively.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Visible light photocatalysis | Quinoline + m-CPBA (oxidation), blue LED, DMSO, photocatalyst | Moderate to high yields | Mild conditions, selective oxidation |

| Acylation and nickel-catalyzed fluorination | Quinolin-8-amine + acyl chloride, Ni catalyst, TMSCF3, KF | Yields up to 85% | Multi-step, requires careful purification |

| Betti reaction and hydroxyquinoline synthesis | 2-Aminophenol + acrolein, acidic reflux | Moderate yields | Traditional method, adaptable |

Analytical Characterization

The synthesized compounds, including 7-chloro-8-fluoroquinolin-2(1H)-one, are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra provide detailed structural information.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.

- Melting Point (mp): Used to assess purity and identity.

- Chromatography: Silica gel column chromatography is standard for purification.

Typical NMR chemical shifts for related quinolinone derivatives show characteristic signals for the quinoline ring and substituents, confirming successful functionalization.

Summary and Perspectives

The preparation of 7-chloro-8-fluoroquinolin-2(1H)-one is effectively achieved via oxidation of substituted quinolines to N-oxides followed by visible light photocatalysis, offering a mild and efficient route. Alternative multi-step methods involving acylation and metal-catalyzed fluorination provide complementary approaches with good yields but increased complexity.

Future research may focus on optimizing reaction conditions for higher yields, exploring greener catalytic systems, and expanding substrate scope to include diverse substituents for pharmaceutical applications.

化学反応の分析

Types of Reactions

7-chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, dihydroquinoline, and substituted quinolines .

科学的研究の応用

Medicinal Chemistry

7-chloro-8-fluoroquinolin-2(1H)-one serves as a building block for synthesizing potential therapeutic agents targeting bacterial infections. It belongs to the class of fluoroquinolones, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes, making it a candidate for development as an antibacterial agent.

Interaction studies have shown that the halogen substitutions significantly influence its binding affinity and activity against various enzymes, particularly those involved in bacterial DNA replication. The unique substitution pattern of this compound enhances its reactivity compared to other quinoline derivatives.

Comparison with Structurally Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Fluoroquinolin-2(1H)-one | Lacks chlorine atom | May have different reactivity and biological activity |

| 8-Bromoquinolin-2(1H)-one | Contains bromine instead of chlorine | Different halogen could affect biological properties |

| 7-Chloroquinolin-2(1H)-one | Lacks fluorine atom | Potentially less potent against certain bacterial targets |

| Fluoroquinolones | General class with a fluorine atom | Known for broad-spectrum antibacterial activity |

作用機序

The mechanism of action of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a class of compounds to which this compound belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is responsible for their antibacterial activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 7-chloro-8-fluoroquinolin-2(1H)-one, focusing on substituent patterns, molecular properties, and applications:

Key Observations:

- Substituent Effects: Chlorine at position 7 (as in 7-chloro-8-methylquinolin-2(1H)-one) increases molecular weight and reactivity compared to fluorine analogs . Fluorine at position 8 (e.g., 8-fluoro-7-methylquinolin-2(1H)-one) may enhance metabolic stability in drug design .

- Synthetic Utility: Bromo-fluoro derivatives (e.g., 5-bromo-8-fluoroquinolin-2(1H)-one) demonstrate versatility in nucleophilic substitution reactions, a strategy applicable to synthesizing the target compound .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 7-chloro-8-fluoroquinolin-2(1H)-one in laboratory settings?

- Methodological Answer :

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Storage : Store in airtight containers away from light and moisture, labeled with hazard identifiers (e.g., GHS pictograms).

Q. What are the foundational steps for synthesizing 7-chloro-8-fluoroquinolin-2(1H)-one?

- Methodological Answer :

- Precursor Selection : Start with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) to build the quinoline core via cyclization .

- Cyclization Conditions : Use ethanol or methanol as solvents under reflux (70–80°C) for 6–12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Purification : Recrystallize from hot ethanol to isolate pure crystals (yield: ~75–89%) .

Q. How can researchers confirm the structural identity of 7-chloro-8-fluoroquinolin-2(1H)-one?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare and NMR chemical shifts with analogous compounds (e.g., 8-chloroquinolin-2(1H)-one: δ 7.10–8.05 ppm for aromatic protons) .

- IR : Identify carbonyl (C=O) stretches near 1670–1700 cm and C-F stretches at 1100–1200 cm .

- Elemental Analysis : Validate molecular formula (e.g., CHClFNO) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can alkylation of 7-chloro-8-fluoroquinolin-2(1H)-one be optimized to introduce functional groups at the 2-position?

- Methodological Answer :

- Reagent Selection : Use chloroacetone or benzyl bromide in DMF with KCO as a base (60°C, 8–12 hours) .

- Monitoring : Track substitution via NMR disappearance of the 2-position proton (δ ~7.10 ppm) and emergence of alkyl group signals (e.g., δ 2.15 ppm for methyl) .

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and use anhydrous conditions to suppress hydrolysis .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for 7-chloro-8-fluoroquinolin-2(1H)-one derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., triclinic space group P-1, Z = 2) and validating bond lengths (C-Cl: 1.73–1.76 Å, C-F: 1.34 Å) .

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in solution vs. solid state) .

- Computational Validation : Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-31G* level) .

Q. What strategies enhance the solubility of 7-chloro-8-fluoroquinolin-2(1H)-one for biological assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate via hydrolysis at 4-position) or PEG chains via nucleophilic substitution .

- Co-solvents : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .

- pH Adjustment : Deprotonate the hydroxyl group at pH >10 to form water-soluble salts .

Q. How can researchers design experiments to analyze the photostability of 7-chloro-8-fluoroquinolin-2(1H)-one?

- Methodological Answer :

- Accelerated Testing : Expose samples to UV light (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Degradation Products : Identify by LC-MS (ESI+ mode) and compare fragmentation patterns with reference standards .

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life () under varying light intensities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。